molecular formula C12H6Br4O B1432778 2,3',5,5'-Tetrabromodiphenyl ether CAS No. 446254-40-6

2,3',5,5'-Tetrabromodiphenyl ether

Cat. No.: B1432778
CAS No.: 446254-40-6
M. Wt: 485.79 g/mol
InChI Key: GBBNZKQTOOZGIS-UHFFFAOYSA-N
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Description

2,3’,5,5’-Tetrabromodiphenyl ether is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely used as flame retardants in various consumer products. These compounds are known for their persistence in the environment and potential for bioaccumulation . They are commonly found in electronic appliances, textiles, and furniture, providing fire resistance by interfering with the combustion process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,5,5’-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound, often with a catalyst to facilitate the reaction . The process requires controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule.

Industrial Production Methods: Industrial production of 2,3’,5,5’-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through various techniques such as crystallization or distillation to remove any impurities .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-dibromo-5-(2,5-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-1-2-11(16)12(6-7)17-10-4-8(14)3-9(15)5-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBNZKQTOOZGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC2=CC(=CC(=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879892
Record name BDE-72
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-40-6
Record name 2,3',5,5'-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-72
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',5,5'-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3639MU5YQU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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